Home > Products > Screening Compounds P5301 > Methylcarbamyl PAF C-8
Methylcarbamyl PAF C-8 -

Methylcarbamyl PAF C-8

Catalog Number: EVT-10899799
CAS Number:
Molecular Formula: C18H39N2O7P
Molecular Weight: 426.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Methylcarbamyl PAF C-8 is synthesized through chemical processes that modify the structure of natural platelet-activating factor. It belongs to the class of phospholipids known for their involvement in cellular signaling pathways, particularly in immune responses and inflammation. As a synthetic compound, it allows researchers to investigate the mechanisms of action and potential therapeutic applications without the variability associated with natural sources.

Synthesis Analysis

Methods and Technical Details

The synthesis of Methylcarbamyl PAF C-8 typically involves several key steps:

  1. Starting Materials: The synthesis begins with the appropriate glycerophosphocholine derivatives.
  2. Chemical Modifications: Key modifications include the introduction of a methylcarbamyl group at specific positions on the phospholipid backbone.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

For instance, one method involves using acetyl-CoA and lyso-PAF as substrates in enzymatic reactions catalyzed by specific transferases, which facilitate the conversion to Methylcarbamyl PAF C-8 .

Molecular Structure Analysis

Structure and Data

Methylcarbamyl PAF C-8 has a complex molecular structure characterized by:

  • Molecular Formula: C₁₈H₃₉NO₈P
  • Molecular Weight: Approximately 397.48 g/mol
  • Structural Features: It features an alkyl chain, an acetyl group, and a phosphocholine moiety, which are crucial for its biological activity.

The structural configuration plays a pivotal role in its affinity for specific receptors involved in inflammatory responses .

Chemical Reactions Analysis

Reactions and Technical Details

Methylcarbamyl PAF C-8 participates in several important biochemical reactions:

  1. Acetylation Reactions: It can be synthesized from lyso-PAF through acetylation reactions catalyzed by lyso-PAF acetyltransferase.
  2. Degradation Pathways: Once formed, it can be rapidly degraded by specific hydrolases (e.g., PAF acetylhydrolases), which convert it back to inactive forms like lyso-PAF .
  3. Receptor Interactions: The compound acts on specific receptors (e.g., PAF receptors), initiating signaling cascades that lead to inflammatory responses.

These reactions underscore its role as a signaling molecule in various physiological processes.

Mechanism of Action

Process and Data

Methylcarbamyl PAF C-8 exerts its effects primarily through interaction with platelet-activating factor receptors on cell membranes. Upon binding:

  1. Receptor Activation: The receptor undergoes conformational changes that activate intracellular signaling pathways.
  2. Signal Transduction: This activation leads to the mobilization of intracellular calcium ions and the activation of various kinases (e.g., mitogen-activated protein kinases).
  3. Biological Effects: The downstream effects include increased vascular permeability, leukocyte recruitment, and modulation of immune responses .

Experimental data indicate that Methylcarbamyl PAF C-8 can significantly enhance intracellular pH levels in cardiac myocytes, suggesting its role in cardiac physiology as well .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Methylcarbamyl PAF C-8 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in organic solvents such as methanol and chloroform.
  • Stability: Displays metabolic stability compared to natural platelet-activating factor, making it suitable for experimental applications.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties are essential for its application in laboratory settings and therapeutic research.

Applications

Scientific Uses

Methylcarbamyl PAF C-8 has several important applications in scientific research:

  1. Inflammation Studies: It serves as a tool for investigating inflammatory processes and the role of platelet-activating factor in various diseases.
  2. Cardiac Research: Its effects on cardiac myocytes make it relevant for studies related to ischemia-reperfusion injury and other cardiac conditions.
  3. Pharmacological Research: Researchers utilize this compound to develop selective inhibitors targeting platelet-activating factor pathways, potentially leading to new therapeutic agents for inflammatory diseases .

The ongoing research into Methylcarbamyl PAF C-8 continues to reveal its potential implications in both basic science and clinical applications, highlighting its significance as a model compound for studying lipid mediators in health and disease.

Introduction to Methylcarbamyl PAF C-8 in PAF Receptor Biology

Role as a Synthetic Platelet-Activating Factor Analog in Receptor-Ligand Interaction Studies

Methylcarbamyl PAF C-8 serves as a cornerstone ligand in probing the biophysical and functional characteristics of Platelet-Activating Factor receptor engagement. Its primary utility stems from its ability to bind the Platelet-Activating Factor receptor with high affinity, triggering intracellular signaling cascades—including calcium mobilization, phosphoinositide turnover, and kinase activation—without susceptibility to rapid enzymatic inactivation. This property enables precise temporal control in experimental settings, allowing researchers to delineate the kinetics and downstream consequences of sustained versus transient receptor activation.

Key research applications demonstrating its pivotal role include:

  • Receptor Activation Specificity: Methylcarbamyl PAF C-8 activates Platelet-Activating Factor receptor specifically, as evidenced by abrogation of its cellular effects upon co-administration with competitive Platelet-Activating Factor receptor antagonists like WEB 2086. For instance, in osteoclast studies, Methylcarbamyl PAF C-8-induced prolongation of cell survival and enhanced calcium resorption were completely blocked by WEB 2086 or absent in Platelet-Activating Factor receptor-deficient cells, confirming strict receptor dependence [4] [9].
  • Functional Consequences of Receptor Stimulation: In neutrophils, Methylcarbamyl PAF C-8 mimics Platelet-Activating Factor in inducing conformational activation of the integrin CD11/CD18 (Mac-1), a prerequisite for processes like phagocytosis and subsequent interleukin-8 production. Blocking Platelet-Activating Factor receptor with antagonists prevents these Methylcarbamyl PAF C-8-mediated events, highlighting its role in modeling early inflammatory leukocyte responses [6].
  • Cellular Survival Pathways: Methylcarbamyl PAF C-8 potently inhibits apoptosis in specific cell types. Notably, it significantly prolongs the survival of isolated osteoclasts in vitro, an effect synergistic with macrophage colony-stimulating factor. This action is crucial for modeling pathological bone resorption, as observed in studies of postmenopausal osteoporosis where Platelet-Activating Factor receptor deficiency attenuated osteoclast-mediated bone loss [4].

Table 1: Key Functional Responses Elicited by Methylcarbamyl PAF C-8 in Cellular Models

Cell TypePrimary Response to Methylcarbamyl PAF C-8Receptor Specificity Confirmed BySignificance
OsteoclastsProlonged survival; Enhanced calcium resorption activityAntagonism by WEB 2086; Absence of response in PAFR-KO osteoclastsModels pathological bone resorption in osteoporosis
NeutrophilsCD11/CD18 activation; Phagocytosis; Delayed IL-8 productionBlockade by PAFR antagonists (e.g., UK-74505)Elucidates early neutrophil-dependent inflammation mechanisms
KeratinocytesInhibition of proliferation; Potential modulation of differentiationReversal by WEB 2086Suggests autocrine PAF signaling in epidermal homeostasis [9]

Structural Analog Design Rationale for Metabolic Stability and Receptor Specificity

The molecular architecture of Methylcarbamyl PAF C-8 embodies deliberate chemical modifications designed to optimize two key parameters: resistance to enzymatic degradation and high-affinity, selective engagement of the Platelet-Activating Factor receptor.

  • sn-2 Methylcarbamyl Modification: The substitution of the native acetate group at the sn-2 position with a methylcarbamyl moiety (-OC(O)NHCH₃) represents the primary stability-enhancing alteration. Native Platelet-Activating Factor possesses an acetyl group (-OCOCH₃), a substrate for ubiquitous plasma and intracellular acetylhydrolases (PAF-AH), leading to rapid hydrolysis to the inactive lyso-Platelet-Activating Factor. The methylcarbamyl group is substantially more resistant to enzymatic cleavage. This resistance is empirically demonstrated by the superior potency of Methylcarbamyl PAF C-8 compared to native Platelet-Activating Factor in prolonged assays. For example, in osteoclast survival assays, Methylcarbamyl PAF C-8 exhibited significantly stronger and more persistent pro-survival effects than Platelet-Activating Factor itself, attributed to Platelet-Activating Factor's degradation during incubation periods [4] [1].
  • sn-1 Alkyl Chain Length Optimization (C-8 vs C-16): While native Platelet-Activating Factor typically features a C-16 alkyl chain at the sn-1 position, Methylcarbamyl PAF C-8 incorporates a shorter octyl (C-8) chain. This modification was empirically determined to maintain high receptor binding affinity and potency ("equipotent" to Platelet-Activating Factor C-16) while potentially altering physicochemical properties like solubility or membrane partitioning. The preserved bioactivity indicates that the Platelet-Activating Factor receptor ligand-binding pocket tolerates this chain length reduction without significant loss of interaction strength. This C-8 analog thus provides a tool to study receptor engagement without the lipophilicity associated with longer alkyl chains [1].
  • Receptor Binding Specificity: The combination of the methylcarbamyl group and the C-8 alkyl chain does not compromise specificity for the Platelet-Activating Factor receptor. Functional studies across cell types (osteoclasts, neutrophils, keratinocytes) consistently show that Methylcarbamyl PAF C-8 effects are mediated solely via the Platelet-Activating Factor receptor, evidenced by complete blockade with structurally diverse antagonists and absence of response in Platelet-Activating Factor receptor knockout models. This specificity underscores the design success in creating a metabolically stable ligand that accurately probes the same receptor as the native mediator [4] [6] [9].

Table 2: Rationale for Key Structural Modifications in Methylcarbamyl PAF C-8

Structural ElementModification in Methylcarbamyl PAF C-8RationaleFunctional Consequence
sn-2 GroupMethylcarbamyl (-OC(O)NHCH₃)Replaces labile acetyl group (-OCOCH₃); Resists hydrolysis by acetylhydrolases (PAF-AH)Enhanced Metabolic Stability: Prolonged receptor occupancy and signaling; More reliable in vitro bioassays [4]
sn-1 Alkyl ChainOctyl (n-C₈H₁₇)Shorter than typical native PAF C-16 chain; Maintains critical hydrophobic interaction with receptor binding pocketPreserved Receptor Affinity: "Equipotent" to PAF C-16; Altered physicochemical properties (e.g., solubility) [1]
Choline HeadgroupUnmodified (phosphocholine)Essential for specific electrostatic/hydrogen bonding interactions with Platelet-Activating Factor receptorReceptor Specificity: Ensures selective activation of Platelet-Activating Factor receptor signaling pathways [6] [9]

Historical Evolution of Methylcarbamyl PAF C-8 in Lipid Mediator Research

The development and application of Methylcarbamyl PAF C-8 are intrinsically linked to the broader history of lipid mediator research, reflecting a shift from phenomenological observations to molecular mechanism dissection. Its emergence was driven by the need for chemically stable probes to overcome the experimental limitations posed by the inherent lability of native eicosanoids and phospholipid mediators like Platelet-Activating Factor.

  • Early Development and Motivation (1980s-1990s): The discovery of Platelet-Activating Factor in the 1970s revealed its critical roles in allergy, anaphylaxis, inflammation, and vascular biology. However, research progress was hampered by the rapid metabolic inactivation of native Platelet-Activating Factor in vitro and in vivo. This challenge spurred synthetic chemistry efforts to create degradation-resistant analogs. Methylcarbamyl PAF C-8 emerged as part of this wave in the late 1980s/early 1990s, designed specifically to resist acetylhydrolase cleavage while retaining biological activity. Its stability made it immediately valuable for in vitro structure-activity relationship studies aimed at defining the pharmacophore requirements for Platelet-Activating Factor receptor activation [1] [10].
  • Elucidating Platelet-Activating Factor Receptor Signaling (1990s-2000s): The cloning of the Platelet-Activating Factor receptor in 1991 provided a molecular target for precisely characterizing ligand-receptor interactions. Methylcarbamyl PAF C-8 became a critical tool in this era. Its stability facilitated experiments defining receptor binding kinetics, G-protein coupling preferences (primarily Gq), and downstream effectors like phospholipase C, calcium fluxes, and mitogen-activated protein kinases. Furthermore, its use was instrumental in confirming the functional consequences of Platelet-Activating Factor receptor activation in specific cell types using antagonists (e.g., WEB 2086, SR 27417) and later, Platelet-Activating Factor receptor knockout mice. For example, studies using Methylcarbamyl PAF C-8 were pivotal in demonstrating the direct autocrine role of Platelet-Activating Factor signaling in osteoclast survival and bone resorption, a key mechanism in osteoporosis pathology identified in the early 2000s [4] [6].
  • Enabling Research in Specific Tissue and Disease Contexts (2000s-Present): With the establishment of Methylcarbamyl PAF C-8 as a reliable and specific Platelet-Activating Factor receptor agonist, its application expanded into investigating Platelet-Activating Factor's pathophysiological roles beyond initial focus areas. Key contributions include:
  • Bone Metabolism: Demonstrating Platelet-Activating Factor receptor-mediated osteoclast survival and bone resorption using Methylcarbamyl PAF C-8 provided mechanistic insight into postmenopausal osteoporosis, revealing it as a link between estrogen depletion, inflammatory cytokine upregulation (TNF-α, IL-1β), and enhanced osteoclast function [4].
  • Inflammation Resolution: While Methylcarbamyl PAF C-8 itself is pro-inflammatory, its use in controlled systems helped delineate the complex interplay between pro-inflammatory lipid mediators (like PAF and leukotrienes) and the later-emerging specialized pro-resolving mediators (lipoxins, resolvins, protectins). It aided in demonstrating how initial inflammatory signals can trigger pathways leading to resolution [2].
  • Epithelial Biology: Research using Methylcarbamyl PAF C-8 in keratinocyte cultures revealed intrinsic Platelet-Activating Factor receptor signaling regulating epidermal cell proliferation and differentiation, suggesting autocrine roles in skin homeostasis and pathology [9].
  • Tool for Antagonist/Inhibitor Development: The consistent and potent activity of Methylcarbamyl PAF C-8 made it an essential reference agonist for screening and characterizing novel Platelet-Activating Factor receptor antagonists. Its use was critical in validating the efficacy and specificity of numerous experimental antagonists (e.g., WEB 2086, UK-74505) in diverse cellular and ex vivo models, contributing to the pharmacological arsenal used to dissect Platelet-Activating Factor biology [6] [9]. While therapeutic PAFR antagonists have faced clinical challenges, they remain vital research tools.

The trajectory of Methylcarbamyl PAF C-8 exemplifies the synergy between synthetic chemistry and molecular physiology. Designed initially to solve a practical problem—mediator instability—it evolved into a fundamental probe for unraveling the complexities of Platelet-Activating Factor receptor biology across physiological systems, cementing its place in the history of lipid mediator research.

Properties

Product Name

Methylcarbamyl PAF C-8

IUPAC Name

[2-(methylcarbamoyloxy)-3-octoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C18H39N2O7P

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C18H39N2O7P/c1-6-7-8-9-10-11-13-24-15-17(27-18(21)19-2)16-26-28(22,23)25-14-12-20(3,4)5/h17H,6-16H2,1-5H3,(H-,19,21,22,23)

InChI Key

OUTYDBKAYFQMHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.